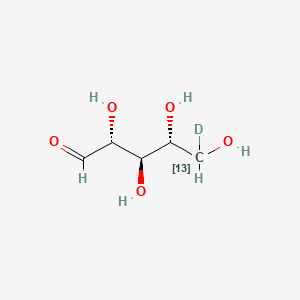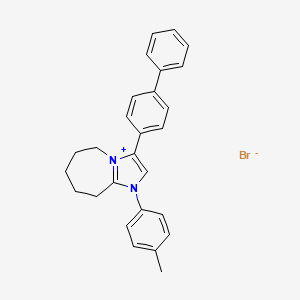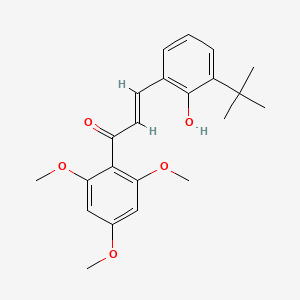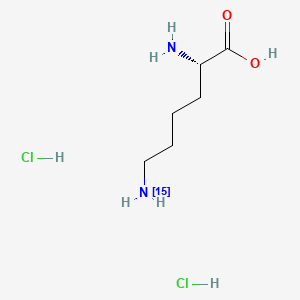
Hdac/hsp90-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac/hsp90-IN-3 is a potent and selective dual inhibitor of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90). This compound has shown significant potential in the treatment of various cancers, particularly those resistant to conventional therapies. By targeting both HDAC and Hsp90, this compound can disrupt multiple pathways essential for cancer cell survival and proliferation .
Analyse Chemischer Reaktionen
Hdac/hsp90-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hdac/hsp90-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of HDAC and Hsp90.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and stress response.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .
Wirkmechanismus
Hdac/hsp90-IN-3 exerts its effects by inhibiting both HDAC and Hsp90. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis. Hsp90 inhibition disrupts the folding and stability of client proteins, leading to the degradation of proteins essential for cancer cell survival. The combined inhibition of HDAC and Hsp90 results in synergistic anti-cancer effects, making this compound a promising therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Hdac/hsp90-IN-3 is unique in its dual inhibition of HDAC and Hsp90. Similar compounds include:
ZINC000096116556: A natural compound identified as a potential dual inhibitor of HDAC and Hsp90.
ZINC000020761262: Another natural compound with dual inhibitory activity against HDAC and Hsp90.
ZINC000217668954: A compound with similar dual inhibitory properties.
These compounds share the ability to inhibit both HDAC and Hsp90, but this compound has shown superior potency and selectivity in preclinical studies .
Eigenschaften
Molekularformel |
C26H33N5O6 |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]-N-[8-(hydroxyamino)-8-oxooctyl]benzamide |
InChI |
InChI=1S/C26H33N5O6/c1-16(2)19-14-20(22(33)15-21(19)32)24-28-29-26(36)31(24)18-11-9-17(10-12-18)25(35)27-13-7-5-3-4-6-8-23(34)30-37/h9-12,14-16,32-33,37H,3-8,13H2,1-2H3,(H,27,35)(H,29,36)(H,30,34) |
InChI-Schlüssel |
BRUPUVXRSAQMIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)C(=O)NCCCCCCCC(=O)NO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


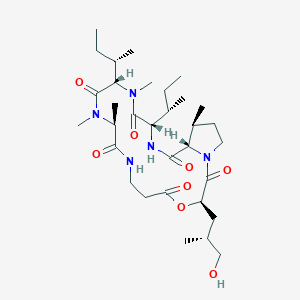

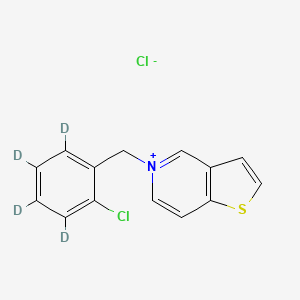
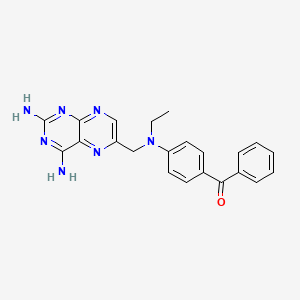
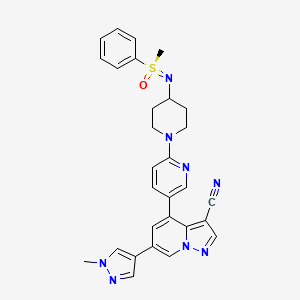
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


